N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, an alkyne group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the pyrimidine derivative and a suitable benzoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to and inhibits the activity of quorum sensing receptors in bacteria, thereby disrupting cell-to-cell communication and biofilm formation . In cancer research, it has been shown to inhibit the activity of certain tyrosine kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide can be compared with other similar compounds, such as:
2-Phenylaminopyrimidine Derivatives: These compounds also contain a pyrimidine ring and have been studied for their antiproliferative effects in cancer cells.
N-(Pyrimidin-2-yl)alkyl/arylamides: These compounds are similar in structure and have been investigated for their quorum sensing inhibitory effects.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrimidine ring, an alkyne group, and a benzamide moiety, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-3-8-16-14(20)12-6-4-7-13(11-12)19-15-17-9-5-10-18-15/h4-7,9-11H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZYNDTZQSOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)C1=CC(=CC=C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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